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Cat. No.: B10775196 Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-BAY-85-8501, a potent and

selective inhibitor of human neutrophil elastase (HNE), and its application in the study of

pulmonary diseases. This document details the compound's mechanism of action, summarizes

key preclinical and clinical data, and outlines relevant experimental protocols.

It is important to note that the nomenclature in early drug development can be complex. While

the query specifies (R)-BAY-85-8501, the publicly available literature predominantly refers to

BAY 85-8501, a compound identified as a selective HNE inhibitor for pulmonary diseases.[1][2]

The chemical name, ((4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-

(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile), indicates a specific

stereoisomer, (4S), which is likely the basis for the "(R)-" designation in the query.[1][2]

Separately, Bayer has developed another class of compounds, the soluble guanylate cyclase

(sGC) stimulators (e.g., Vericiguat, Riociguat), which are also highly relevant to pulmonary

vascular diseases.[3][4][5] This guide will focus primarily on the HNE inhibitor BAY 85-8501, as

specified, while acknowledging the distinct role of sGC stimulators in pulmonary disease

research.
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Human neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils.

[2] In healthy individuals, its activity is tightly controlled by endogenous inhibitors. However, in

many chronic inflammatory pulmonary diseases, an imbalance occurs, leading to excessive

HNE activity. This overactivity contributes to the pathophysiology of diseases such as non-

cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD),

acute lung injury (ALI), and pulmonary hypertension (PH).[1][2]

The pathological contributions of HNE include:

Matrix Degradation: HNE breaks down critical components of the lung's extracellular matrix,

including elastin and collagen, leading to tissue damage and loss of lung function.[2]

Inflammation: HNE can cleave and activate various proteins, perpetuating the inflammatory

cycle.

Mucus Hypersecretion: It is a potent secretagogue, contributing to airway obstruction.

BAY 85-8501 was developed as a selective and reversible HNE inhibitor to re-establish the

protease-antiprotease balance and mitigate the destructive effects of HNE in the lungs.[1][6]
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Caption: Pathological cascade of HNE and the inhibitory action of BAY 85-8501.

Data Presentation: Preclinical and Clinical Findings
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BAY 85-8501 has been evaluated in both preclinical models and clinical trials for pulmonary

diseases.

Preclinical Efficacy
Chemical optimization of a novel dihydropyrimidinone lead structure resulted in BAY 85-8501,

which demonstrated picomolar potency and outstanding target selectivity.[1][2] It proved

efficacious in a rodent animal model related to acute lung injury (ALI).[1][2]

Phase 2a Clinical Trial in Non-CF Bronchiectasis
A Phase 2a randomized, double-blind, placebo-controlled study was conducted to assess the

safety and efficacy of BAY 85-8501 in patients with non-CF bronchiectasis.[6][7]

Table 1: Summary of Phase 2a Clinical Trial Data for BAY 85-8501 in Non-CF Bronchiectasis[6]
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Parameter
BAY 85-8501 (1 mg,
once daily) (n=47)

Placebo (n=47) Outcome

Safety & Tolerability

Treatment-Emergent

AEs
31 patients (66%) 36 patients (77%)

Favorable safety and

tolerability profile; AEs

were mostly mild or

moderate.

Serious TEAEs 3 patients 1 patient
Not considered to be

study-drug related.

Clinical Efficacy

Pulmonary Function

(FEV1)

No significant change

from baseline
No significant change

No improvement

observed over the 28-

day treatment period.

Health-Related QoL No improvement No improvement

No significant change

in quality of life

scores.

Biomarkers

HNE Activity (in blood) Significant decrease No significant change

Demonstrated target

engagement in the

systemic circulation (P

= 0.0250 vs placebo).

Sputum Biomarkers
No significant

differences

No significant

differences

Did not show

significant changes in

sputum inflammatory

or tissue damage

biomarkers.

Pharmacokinetics

Trough Plasma Conc.
Plateaued after 2

weeks
N/A

Consistent drug

exposure was

achieved.
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Source: Data compiled from the Phase 2a clinical trial results.[6][7]

Experimental Protocols
Phase 2a Clinical Trial Workflow for BAY 85-8501
The study was designed to rigorously assess the safety and preliminary efficacy of the

compound over a short duration.

Primary Objective: To assess the safety and tolerability of 1 mg BAY 85-8501 administered

once daily for 28 days compared with placebo.[6]

Secondary Objectives: To investigate effects on health-related quality of life, pulmonary

function, inflammatory and tissue damage biomarkers, and to evaluate pharmacokinetics.[6]

Patient Population: 94 patients with a documented diagnosis of non-CF bronchiectasis,

stable pulmonary status (FEV1 ≥30% and <90% predicted), and on a stable treatment

regimen.[6][7]

Study Design: Randomized, placebo-controlled, double-blind, parallel-group study with a 28-

day treatment phase followed by a 28-day follow-up period.[6][8]
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Caption: Workflow of the Phase 2a clinical trial for BAY 85-8501.

Preclinical Models for HNE Inhibitor Evaluation
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Standard preclinical models to assess the efficacy of HNE inhibitors for pulmonary diseases

often involve inducing an acute inflammatory response in rodents.

Model: Lipopolysaccharide (LPS)-induced acute lung injury.

Methodology:

Rodents (mice or rats) are administered the HNE inhibitor (e.g., BAY 85-8501) or vehicle

control, often via oral gavage.

After a set period, lung injury is induced by intratracheal or intranasal administration of

LPS.

After 24-48 hours, animals are euthanized.

Key Endpoints:

Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell

counts (especially neutrophils), total protein concentration (as a marker of vascular

permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-6).

Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the

degree of inflammation, edema, and structural damage.

HNE Activity Assays: Measurement of elastase activity in BAL fluid or lung homogenates

to confirm target engagement.

Context: sGC Stimulators in Pulmonary Disease
It is beneficial for researchers to distinguish HNE inhibitors from another class of Bayer

compounds investigated for pulmonary conditions: soluble guanylate cyclase (sGC)

stimulators. Deficiencies in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP)

signaling pathway are implicated in the pathogenesis of cardiovascular and pulmonary

diseases.[3][9]

sGC stimulators, such as Vericiguat and Riociguat, work by directly stimulating sGC, increasing

cGMP production, which leads to vasodilation and has anti-proliferative and anti-inflammatory

effects.[3][5][10] This mechanism is particularly relevant for pulmonary hypertension.[5]
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Preclinical studies using sGC stimulators like BAY 41-2272 have shown beneficial effects in

experimental models of COPD and pulmonary hypertension, reducing oxidative stress,

emphysema, and vascular remodeling.[11][12][13][14]

Signaling Pathway: The NO-sGC-cGMP Pathway
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Caption: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.

Conclusion and Future Directions
BAY 85-8501 is a selective human neutrophil elastase inhibitor that has been investigated as a

potential therapeutic agent for inflammatory pulmonary diseases like non-CF bronchiectasis.

The compound demonstrated a favorable safety profile and successfully engaged its target in

the systemic circulation in a Phase 2a trial.[6] However, this did not translate to improvements

in pulmonary function or a reduction in airway inflammation biomarkers within the 28-day study

period.[6][15]

These findings suggest that while HNE is a valid target, future studies may require longer

treatment durations, different dosing regimens, or patient populations with specific biomarker

profiles to demonstrate clinical efficacy.[6] For researchers, BAY 85-8501 remains a valuable

chemical probe for investigating the role of HNE in the complex pathophysiology of pulmonary

diseases. Distinguishing its mechanism from other pathways, such as sGC stimulation, is

critical for designing targeted and effective research strategies in the ongoing effort to develop

novel treatments for these challenging conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-BAY-85-8501: A Technical Guide for Pulmonary
Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10775196#r-bay-85-8501-for-studying-pulmonary-
diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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